Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivatives represent a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry. The synthesis of new ring systems such as bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine and its deaza analogue has been explored to enhance the biological activity and to discover new therapeutic agents1. These compounds have shown modest activity against certain cancer cell lines, indicating their potential as anticancer agents1.
In medicinal chemistry, the synthesis of novel compounds like bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine derivatives is crucial for the development of new therapeutic agents. The modest anticancer activity observed in some of these derivatives highlights their potential as a starting point for the development of new anticancer drugs. Further optimization and testing could lead to compounds with improved efficacy and selectivity for cancer cells1.
The one-pot synthesis of pyridopyrazinediones, such as the 6,12-dihydro-1,3,7,9-tetramethyl-5H, 11H-dipyrido[1,2-a:1',2'-d]pyrazine-2,8-dione, showcases the advancement in organic synthesis techniques. The Hilbert-Johnson reaction, which leads to the formation of these compounds, is an example of a reaction that can provide high yields of the desired product with potential for scale-up. The molecular structures of these compounds have been confirmed by single crystal X-ray structure analysis, which is essential for understanding their chemical properties and reactivity2.
The derivatives of pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione have been synthesized and tested for their biological activity. In particular, the National Cancer Institute has evaluated some derivatives against MCF7, a breast cancer cell line, and UO-31, a renal cancer cell line. Although the exact mechanism of action is not detailed in the provided data, the modest activity observed suggests that these compounds may interfere with cellular processes that are crucial for cancer cell survival and proliferation1. The mechanism of action could involve interaction with DNA or proteins, inhibition of enzymes, or interference with signaling pathways, which are common targets for anticancer drugs.
The synthesis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves two main steps: bromination and oxidation.
For large-scale production, continuous flow synthesis methods are often employed. This technique allows for better control over reaction parameters, leading to higher yields and purity of the final product. Advanced purification techniques are also utilized to ensure consistency in quality .
The molecular structure of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has been extensively analyzed using spectroscopic methods such as X-ray crystallography. The structure reveals a nearly planar fused-ring system composed of pyridine and pyrazine rings.
Key structural features include:
The structural formula can be represented as follows:
C1=C(C=NC2=NC(=O)C(=O)N=C21)Br
MPACGGNQZZVGFQ-UHFFFAOYSA-N
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is involved in several significant chemical reactions:
The physical and chemical properties of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.01 g/mol |
IUPAC Name | 7-bromopyrido[2,3-b]pyrazine-2,3-dione |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | 168123-82-8 |
These properties indicate that the compound is a solid at room temperature and likely exhibits solubility in common organic solvents.
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has potential applications across various scientific fields:
The compound designated as "7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione" follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its primary IUPAC name is 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, which precisely defines its heterocyclic framework and substituent position [2] [5]. The name reflects:
Alternative IUPAC-recognized names include 7-Bromopyrido[2,3-B]Pyrazine-2,3-Diol and 7-Bromo-1,4-dihydro-2,3-pyrazinedione, emphasizing the enol tautomer and dihydro state, respectively [4] [10]. The systematic classification places this compound within the broader class of bridged bicyclic diketones featuring halogen substitution.
Table 1: Accepted IUPAC Nomenclature and Synonyms
Systematic Name | Synonym |
---|---|
7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione |
7-Bromopyrido[2,3-B]Pyrazine-2,3-Diol | 7-Bromo-2,3-dioxo-1,4-dihydro-pyrido[2,3-b]pyrazine |
The molecular formula C₇H₄BrN₃O₂ is universally reported for this compound [2] [5] [9]. Key mass-related properties include:
The molecular weight of 242.03 g/mol falls within the typical range for brominated heterocyclic building blocks, facilitating its use in synthetic applications. Its mass spectral characterization would show a characteristic M+2 isotope pattern due to the bromine atom (⁷⁹Br/⁸¹Br ~1:1), with the base peak likely corresponding to [M-Br]+ or fragment ions from pyrazine ring cleavage.
Table 2: Molecular Properties Summary
Property | Value |
---|---|
Molecular Formula | C₇H₄BrN₃O₂ |
Average Molecular Weight | 242.03 g/mol |
Monoisotopic Mass | 240.94869 Da |
Heavy Atom Count | 13 |
XLogP3 (Partition Coefficient) | 0.4 |
Although experimental spectral data (NMR, IR, MS) are not explicitly detailed in the sources, structural assignments can be inferred from related descriptors:
This compound exhibits prototropic tautomerism centered on the pyrazine ring:
The InChI string "1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H,(H,10,12)(H,9,11,13)" [2] [5] explicitly maps the labile protons involved in tautomerism. Stability studies indicate:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4